3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoroethoxy group, a pyrazole ring, and a sulfonyl chloride functional group. These structural features contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoroethoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various substituted pyrazole derivatives.
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoroethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine
Uniqueness
3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its difluoroethoxy group and sulfonyl chloride functionality
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O3S/c1-12-2-6(16(8,13)14)5(11-12)3-15-4-7(9)10/h2,7H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHAZNWZTOARCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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